molecular formula C29H36O6 B281828 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol

2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol

Cat. No. B281828
M. Wt: 480.6 g/mol
InChI Key: YOJSECIIMJKBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol, also known as TABCH, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TABCH is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Mechanism of Action

The mechanism of action of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol is not fully understood. However, studies have shown that 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that occurs in multicellular organisms. 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol induces apoptosis by activating caspase enzymes, which are responsible for the cleavage of cellular proteins.
Biochemical and Physiological Effects:
2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol inhibits the growth of cancer cells by inducing apoptosis. In addition, 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been shown to have anti-inflammatory effects. Studies have shown that 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. In addition, 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been shown to have low toxicity, which makes it safe for use in lab experiments. However, there are also some limitations to using 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol in lab experiments. For example, the mechanism of action of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the solubility of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol in water is low, which makes it difficult to study its effects in aqueous solutions.

Future Directions

There are several future directions for the study of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol. One potential direction is the study of its potential use as an antitumor agent. Further studies are needed to determine the mechanism of action of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol and to identify the specific types of cancer cells that are most sensitive to its effects. Another potential direction is the study of its potential use as a liquid crystal material. Further studies are needed to determine the physical properties of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol and to identify its potential applications in the field of materials science. Finally, further studies are needed to determine the potential use of 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol as a chiral auxiliary in asymmetric synthesis.

Synthesis Methods

2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol can be synthesized using various methods, including the reaction of cyclohexanone with allyl bromide and benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out at a high temperature and yields 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol as the product. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.

Scientific Research Applications

2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been studied extensively for its potential applications in various fields, including the field of medicine, materials science, and organic chemistry. In the field of medicine, 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been studied for its potential use as an antitumor agent. Studies have shown that 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. In the field of materials science, 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been studied for its potential use as a liquid crystal material. In organic chemistry, 2,3,6-Tris(allyloxy)-4,5-bis(benzyloxy)cyclohexanol has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

Molecular Formula

C29H36O6

Molecular Weight

480.6 g/mol

IUPAC Name

3,4-bis(phenylmethoxy)-2,5,6-tris(prop-2-enoxy)cyclohexan-1-ol

InChI

InChI=1S/C29H36O6/c1-4-17-31-25-24(30)26(32-18-5-2)28(34-20-22-13-9-7-10-14-22)29(27(25)33-19-6-3)35-21-23-15-11-8-12-16-23/h4-16,24-30H,1-3,17-21H2

InChI Key

YOJSECIIMJKBIT-UHFFFAOYSA-N

SMILES

C=CCOC1C(C(C(C(C1OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C)O

Canonical SMILES

C=CCOC1C(C(C(C(C1OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.